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This guide provides a comprehensive comparison of Sorafenib versus placebo, focusing on the
pivotal clinical trial data from the SHARP (Hepatocellular Carcinoma) and TARGET (Renal Cell
Carcinoma) studies. The information is intended for researchers, scientists, and professionals
in drug development to offer a detailed understanding of Sorafenib's efficacy and the
methodologies employed in its clinical evaluation.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from the SHARP and TARGET trials,
offering a clear comparison of Sorafenib’'s performance against placebo.

Table 1: Efficacy Outcomes in the SHARP Trial
(Advanced Hepatocellular Carcinoma)
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. Sorafenib Placebo Hazard Ratio

Endpoint p-value
(n=299) (n=303) (95% CiI)

Median Overall

) 10.7 months 7.9 months 0.69 (0.55-0.87) <0.001

Survival (OS)

Median Time to

Progression 5.5 months 2.8 months 0.58 (0.45-0.74) <0.001

(TTP)

Disease Control
43% 32% - 0.002

Rate (DCR)

Data sourced from the SHARP (Sorafenib Hepatocellular Carcinoma Assessment Randomized
Protocol) trial.[1][2][3][4]

Table 2: Efficacy Outcomes in the TARGET Trial
(Advanced Renal Cell Carcinoma)

. Sorafenib Placebo Hazard Ratio

Endpoint p-value
(n=451) (n=452) (95% CiI)

Median

Progression-Free 5.5 months 2.8 months 0.44 (0.35-0.55) <0.01

Survival (PFS)

Median Overall
17.8 months 15.2 months 0.88(0.74-1.04) 0.146

Survival (OS)*

Data sourced from the TARGET (Treatment Approaches in Renal Cancer Global Evaluation
Trial) study.[5] *The Overall Survival data in the TARGET trial was confounded by a high rate of
crossover from the placebo group to the Sorafenib group.

Experimental Protocols

The methodologies for the pivotal Phase Il trials, SHARP and TARGET, are detailed below.

SHARP Trial (NCT00105443)
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The Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol (SHARP) was a
multinational, randomized, double-blind, placebo-controlled Phase Il trial.[1][6]

» Patient Population: The trial enrolled 602 patients with advanced hepatocellular carcinoma
who had not received prior systemic therapy.[1][4] Key inclusion criteria included:

[e]

Histologically or cytologically confirmed advanced HCC.[7]

o

Child-Pugh class A liver function.[1]

[¢]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[1][7]

[e]

At least one measurable, untreated lesion according to RECIST criteria.[7]

[e]

Life expectancy of at least 12 weeks.[1][7]

o Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Sorafenib (400
mg twice daily) or a matching placebo.[1][2][7] Treatment was continued until radiological
and symptomatic progression.

e Endpoints:
o Primary Endpoints: Overall Survival (OS) and time to symptomatic progression.[2]

o Secondary Endpoints: Time to radiologic progression (TTP) and disease control rate
(DCR).[2]

o Tumor Assessment: Tumor response and progression were evaluated using the Response
Evaluation Criteria in Solid Tumors (RECIST).[7] RECIST defines response as follows:

» Complete Response (CR): Disappearance of all target lesions.[8][9]

» Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of
target lesions.[8][9]

» Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of
target lesions or the appearance of new lesions.[8][9]
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» Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient
increase to qualify for PD.[9]

 Statistical Analysis: The primary analysis for OS and TTP was a stratified log-rank test. The
trial was designed to have 80% power to detect a 33% improvement in median OS.

TARGET Trial (NCT00088972)

The Treatment Approaches in Renal Cancer Global Evaluation Trial (TARGET) was a
multicenter, randomized, double-blind, placebo-controlled Phase Il study.[5]

o Patient Population: The study included 903 patients with advanced renal cell carcinoma who
had failed one prior systemic therapy.[10] Key inclusion criteria were:

o

Advanced or metastatic RCC.

[¢]

Prior failure of at least one systemic therapy.

o

Measurable disease as per RECIST criteria.

[e]

Exclusion of patients with brain metastases or prior exposure to VEGF pathway inhibitors.

[5]

o Treatment Regimen: Patients were randomized to receive either Sorafenib (400 mg twice
daily) or placebo.[10] A key feature of this trial was the allowance for patients in the placebo
arm to cross over to the Sorafenib arm upon disease progression.[10]

e Endpoints:
o Primary Endpoint: Overall Survival (OS).[5]
o Secondary Endpoint: Progression-Free Survival (PFS).[11]
o Tumor Assessment: Tumor response was assessed according to RECIST criteria.

 Statistical Analysis: The primary analysis of OS was planned after a prespecified number of
events. The analysis of PFS was also a key endpoint. The statistical plan accounted for the
potential impact of patient crossover on the OS analysis.
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Mandatory Visualization
Sorafenib Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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